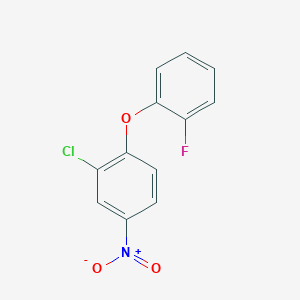
2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene, also known as CF3, is a chemical compound that has been widely used in scientific research applications. It is a versatile compound that can be synthesized using various methods and has been used to study the mechanism of action and biochemical and physiological effects of various biological processes.
Wirkmechanismus
2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene works by binding to specific targets in biological systems, such as proteins, enzymes, and receptors. The binding of this compound to these targets can lead to changes in their structure and function, which can result in various biological effects. This compound has been shown to be a useful tool for studying the mechanism of action of various biological processes.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, and to modulate the activity of certain receptors, such as G protein-coupled receptors. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene has several advantages for lab experiments. It is a versatile compound that can be used to study various biological processes. It is also a fluorescent probe, which makes it easy to detect and track in biological systems. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and it can be difficult to synthesize in large quantities.
Zukünftige Richtungen
There are several future directions for 2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene research. One direction is to develop new synthesis methods that are more efficient and cost-effective. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, this compound can be used to study the mechanism of action of new drugs and to develop new diagnostic tools for various diseases.
Synthesemethoden
2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura coupling reaction, and the Ullmann coupling reaction. The most commonly used method for synthesizing this compound is the Friedel-Crafts acylation reaction, which involves the reaction of 2-fluorophenol with 2-chloro-4-nitrobenzoyl chloride in the presence of aluminum chloride.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene has been extensively used in scientific research applications. It has been used as a fluorescent probe to study the mechanism of action of various biological processes, including protein-protein interactions, enzyme activity, and receptor-ligand binding. This compound has also been used to study the biochemical and physiological effects of various compounds, including drugs, hormones, and neurotransmitters.
Eigenschaften
IUPAC Name |
2-chloro-1-(2-fluorophenoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-9-7-8(15(16)17)5-6-11(9)18-12-4-2-1-3-10(12)14/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLUVAMFWPYYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)

![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)



![4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5864985.png)


